((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
Description
Contextualization within Chiral Amino Alcohol Chemistry
Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group attached to a stereogenic center. This structural motif is a cornerstone of synthetic and medicinal chemistry. The chiral β-amino alcohol scaffold, in particular, is prevalent in a wide range of pharmaceuticals, agrochemicals, and natural products. molscanner.com Furthermore, these compounds are crucial as chiral ligands in the field of asymmetric catalysis, facilitating reactions that produce specific stereoisomers of a target molecule. molscanner.com
The synthesis of enantiomerically pure amino alcohols has long been a challenging task in organic synthesis. sigmaaldrich.com Historically, methods often relied on starting materials from the "chiral pool," such as amino acids, which are naturally occurring and readily available. chemicalbook.com More recent advancements have focused on developing novel catalytic strategies to construct these frameworks efficiently from simple, readily available starting materials like aldehydes and imines. molscanner.com Techniques such as asymmetric transfer hydrogenation of unprotected α-ketoamines and chromium-catalyzed asymmetric cross-coupling reactions represent the forefront of efforts to synthesize these high-value compounds with high stereochemical control. molscanner.comsigmaaldrich.com The development of efficient synthetic routes has expanded the accessibility of diverse and unique chiral amino alcohol-derived fragments for applications like fragment-based ligand discovery (FBLD), a modern approach to drug development. bldpharm.com
Importance of Tetrahydropyran (B127337) Scaffolds in Molecular Design
The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. This scaffold is of great importance in medicinal chemistry, particularly in drug discovery. The THP moiety is often used as a bioisostere for cyclohexane rings. aablocks.com By replacing a methylene (B1212753) (CH2) group in a cyclohexane with an oxygen atom, the THP scaffold introduces polarity, which can be advantageous for a molecule's pharmacokinetic properties. aablocks.com
Key benefits of incorporating a THP scaffold in a drug candidate can include:
Improved ADME Profiles: THP substituents, being less lipophilic than their cyclohexyl counterparts, can help modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. aablocks.com
Enhanced Binding Interactions: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of contact with a biological target, which can lead to tighter drug-enzyme binding interactions. aablocks.com
Structural Rigidity: The THP ring is conformationally more rigid than an open-chain ether, which can reduce the entropic penalty upon binding to a target. aablocks.com
The utility of the THP scaffold is demonstrated by its presence in approved drugs, such as gilteritinib (Xospata), an inhibitor of the AXL receptor tyrosine kinase used to treat acute myeloid leukemia (AML). aablocks.com The synthesis of functionalized THP scaffolds, including those with amino groups, is an active area of research aimed at providing novel, sp3-rich structures for drug discovery libraries. bldpharm.comsigmaaldrich.com
Overview of Research Trajectories for ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol and its Derivatives
While specific research publications detailing the applications of this compound are limited, its classification as a chemical building block points toward its intended use in the synthesis of more complex molecules. The research trajectory for this compound and its derivatives is therefore intrinsically linked to the broader goals of synthetic and medicinal chemistry.
The primary research direction for a molecule like this compound is its utilization as a chiral synthon. Its two functional groups—the primary amine and the primary alcohol—offer versatile handles for a variety of chemical transformations. The amine can be acylated, alkylated, or used in reductive amination, while the alcohol can be oxidized, etherified, or esterified. This dual functionality, combined with the defined stereochemistry and the favorable properties of the THP ring, makes it an attractive starting material for generating libraries of novel compounds for biological screening.
Future research involving this scaffold would likely focus on its incorporation into molecules targeting a range of biological endpoints. For instance, it could be used to synthesize novel inhibitors of kinases, proteases, or other enzymes where the specific spatial arrangement of functional groups conferred by the chiral THP backbone could lead to high-affinity and selective interactions. Derivatives are likely to be explored in areas where sp3-rich, polar scaffolds are desirable to achieve favorable drug-like properties.
Chemical Compound Data
Below is a table of chemical properties for this compound and related aminotetrahydropyran building blocks.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1883348-35-9 | C6H13NO2 | 131.17 |
| (4-Amino-4-tetrahydropyranyl)methanol | 720706-20-7 | C6H13NO2 | 131.17 |
| (4-Aminotetrahydro-2H-pyran-3-yl)methanol | 1339502-20-3 | C6H13NO2 | 131.17 |
| [4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol | 959238-22-3 | C7H15NO2 | 145.20 |
| Tetrahydro-2H-pyran-4-amine | 38041-19-9 | C5H11NO | 101.15 |
| 2-((2R,5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile | 1821294-51-2 | C7H12N2O | 140.18 |
Structure
3D Structure
Properties
IUPAC Name |
[(2S,5R)-5-aminooxan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-1-2-6(3-8)9-4-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXUYQPVNUGLTG-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects and Formal Nomenclature of 2s,5r 5 Aminotetrahydro 2h Pyran 2 Yl Methanol
IUPAC Naming and Conventional Representation
The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol . fluorochem.co.uk An alternative IUPAC name is [(2S,5R)-5-aminooxan-2-yl]methanol . fluorochem.co.uk The "oxane" nomenclature is a more recent recommendation for saturated six-membered heterocyclic ethers. wikipedia.org
The name precisely describes the molecule's structure:
Tetrahydro-2H-pyran : A six-membered ring containing one oxygen atom and five carbon atoms, with no double bonds.
-2-yl : Indicates that a substituent is attached at the second position of the pyran ring.
methanol (B129727) : A methyl alcohol group (-CH₂OH) is the substituent at position 2.
5-Amino : An amino group (-NH₂) is attached to the fifth position of the ring.
(2S,5R) : These are stereochemical descriptors that define the absolute configuration at the two chiral centers, C2 and C5.
Chirality Centers and Absolute Configuration Assignment
This compound possesses two chirality centers, which are carbon atoms bonded to four different groups. These are located at positions 2 and 5 of the tetrahydropyran (B127337) ring. The absolute configuration at these centers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. myheplus.comwikipedia.org
Assignment of Priorities for C2:
-O- (ring oxygen) : Highest priority (atomic number of O is 8).
-C5- (ring carbon) : Connected to N, C4, and H.
-CH₂OH (methanol group) : Connected to O, H, and H.
-H (hydrogen atom) : Lowest priority.
Assignment of Priorities for C5:
-N- (amino group) : Highest priority (atomic number of N is 7).
-C6- (ring carbon, which is the oxygen) : This is considered as part of the path back to C2.
-C4- (ring carbon) : Connected to C3, H, and H.
-H (hydrogen atom) : Lowest priority.
Based on these priorities and the spatial arrangement of the atoms, the configurations are determined as (2S) and (5R). myheplus.comwikipedia.org
Diastereomeric and Enantiomeric Relationships of Related Tetrahydropyran-Based Amino Alcohols
With two chiral centers, there are 2² = 4 possible stereoisomers for (5-Aminotetrahydro-2H-pyran-2-yl)methanol. These stereoisomers have specific relationships with each other, being either enantiomers or diastereomers.
Enantiomers are non-superimposable mirror images of each other.
Diastereomers are stereoisomers that are not mirror images of each other.
The table below illustrates the relationships between the four stereoisomers of this compound.
| Stereoisomer Configuration | Relationship to this compound |
| (2S,5R) | The compound itself |
| (2R,5S) | Enantiomer |
| (2S,5S) | Diastereomer |
| (2R,5R) | Diastereomer |
Conformational Isomerism and Preferred Geometries of the Tetrahydropyran Ring System
The tetrahydropyran ring is not planar and, similar to cyclohexane, adopts a chair conformation to minimize steric strain. wikipedia.org For this compound, there are two possible chair conformations that can interconvert via a ring-flip. The substituents (the amino group at C5 and the methanol group at C2) can occupy either axial or equatorial positions.
The preferred conformation will be the one that minimizes steric hindrance and is electronically favored. Generally, bulky substituents prefer to be in the more spacious equatorial position to avoid 1,3-diaxial interactions.
In the case of tetrahydropyran rings, the "anomeric effect" can also influence the conformational preference of substituents at the C2 position (the anomeric carbon). The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon to prefer an axial orientation. However, for the methanol group at C2, which is not directly an electronegative atom but is attached to one, steric factors are likely to dominate, favoring an equatorial position.
Given the (2S,5R) configuration, the two primary chair conformations would be:
Conformation A : The methanol group at C2 is in an equatorial position, and the amino group at C5 is in an axial position.
Conformation B : The methanol group at C2 is in an axial position, and the amino group at C5 is in an equatorial position.
The relative stability of these two conformations would depend on a balance of steric and electronic effects. A detailed computational analysis would be required to definitively determine the most stable conformation.
Advanced Synthetic Methodologies for 2s,5r 5 Aminotetrahydro 2h Pyran 2 Yl Methanol and Analogues
Enantioselective Synthesis Strategies Towards the Tetrahydropyran (B127337) Core
Achieving the desired (2S,5R) stereoconfiguration requires highly selective synthetic methods. Enantioselective strategies are at the forefront of this endeavor, utilizing asymmetric catalysis, chiral auxiliaries, and biocatalytic transformations to construct the chiral tetrahydropyran core with high fidelity.
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Organocatalysis, in particular, has seen significant advancements in the construction of chiral tetrahydropyrans. For instance, domino reactions, such as Michael-hemiacetalization sequences, catalyzed by chiral organocatalysts can provide access to highly functionalized tetrahydropyranols with excellent diastereo- and enantioselectivities. These reactions often proceed through the activation of substrates by hydrogen bonding, facilitating the stereocontrolled formation of the tetrahydropyran ring. While not specifically detailed for the title compound, these methods offer a general and powerful strategy for accessing such scaffolds.
Iridium-catalyzed asymmetric hydrogenation represents another potent strategy. This method can be employed for the dynamic kinetic resolution of racemic lactones, leading to chiral diols that are key precursors for tetrahydropyran synthesis. The use of chiral ligands, such as those with a spiro backbone, can induce high levels of enantioselectivity in the hydrogenation step, thereby establishing the required stereocenters early in the synthetic sequence. researchgate.net
| Catalyst Type | Reaction Type | Key Features |
| Chiral Organocatalysts | Domino Michael-Hemiacetalization | High diastereo- and enantioselectivity, hydrogen bonding activation. |
| Iridium Complexes | Asymmetric Hydrogenation | Dynamic kinetic resolution of racemic precursors, access to chiral diols. |
The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry. A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed. Common chiral auxiliaries include derivatives of pseudoephedrine and oxazolidinones. In the context of tetrahydropyran synthesis, a chiral auxiliary could be attached to a precursor molecule to direct a cyclization or a key bond-forming reaction, thereby setting the stereochemistry of the substituents on the ring. The diastereomeric products formed can then be separated, and the auxiliary cleaved to yield the enantiomerically enriched target molecule.
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes, such as transaminases, are particularly relevant for the introduction of the amino group at the C5 position with high stereoselectivity. A biocatalytic transamination of a corresponding ketone precursor could directly yield the desired (5R)-amino stereocenter. Transaminases are known for their excellent enantioselectivity and can be employed in whole-cell systems or as isolated enzymes. This approach is attractive due to its mild reaction conditions and high selectivity, often avoiding the need for protecting groups. The synthesis of aminotetrahydropyran scaffolds for drug discovery has highlighted the utility of enzymatic reductions and transaminations. sygnaturediscovery.comcornell.edu
| Biocatalyst | Reaction Type | Advantages |
| Transaminase | Asymmetric amination | High enantioselectivity, mild reaction conditions, green chemistry. |
| Lipase | Kinetic resolution | Can be used to resolve racemic intermediates. |
Stereodivergent Synthesis of Configurational Isomers
Retrosynthetic Analysis of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol
A retrosynthetic analysis of the target molecule reveals several potential synthetic pathways. The primary disconnections would be the C-O bond of the tetrahydropyran ring and the C-N bond of the amino group.
One possible retrosynthetic pathway involves disconnecting the tetrahydropyran ring via an intramolecular oxa-Michael addition. This leads back to a δ-hydroxy-α,β-unsaturated ester or ketone. The stereocenters at C2 and C5 could be established from a chiral precursor, for example, derived from the chiral pool. The amino group could be introduced from an azide (B81097), which can be reduced in a later step.
Another approach would involve the formation of the tetrahydropyran ring via an acid-catalyzed cyclization of an epoxide precursor. mdpi.com The required stereochemistry could be set by using a stereochemically defined epoxide derived from a chiral starting material. The amino and methanol (B129727) functionalities would be introduced through functional group interconversions.
Precursor Compounds and Starting Material Derivations
The synthesis of this compound often relies on the use of readily available chiral starting materials, a strategy known as the chiral pool approach. Carbohydrates are common starting materials for the synthesis of substituted tetrahydropyrans due to their inherent chirality. For instance, D-glucose or other sugars can be chemically modified to introduce the necessary functional groups and then cyclized to form the tetrahydropyran ring with the desired stereochemistry.
Another important class of precursors are γ-hydroxy-α,β-unsaturated esters or ketones, which can undergo intramolecular cyclization reactions. These precursors can be synthesized enantioselectively using asymmetric catalysis. The amino group is often introduced late in the synthesis via the reduction of an azide or a nitro group, or through reductive amination of a ketone. The use of 4-azidotetrahydropyran intermediates, which can be reduced to the corresponding amine, has been demonstrated in the synthesis of related scaffolds. sygnaturediscovery.comcornell.edu
Functional Group Interconversions and Protecting Group Strategies in the Synthesis of this compound
The successful synthesis of this compound and its analogues is critically dependent on the strategic manipulation of functional groups and the implementation of robust protecting group strategies. The molecule's bifunctional nature, possessing both a nucleophilic amino group and a primary hydroxyl group, requires these functionalities to be temporarily masked to allow for selective transformations at other positions of the tetrahydropyran ring.
Protecting Group Strategies:
The choice of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the ease of their selective removal without affecting other sensitive parts of the molecule. For the amino group, carbamates are the most common protecting groups. The tert-butoxycarbonyl (Boc) group is frequently employed due to its stability under a wide range of non-acidic conditions and its straightforward removal with mild acids like trifluoroacetic acid (TFA). nih.govresearchgate.netnih.gov Another common choice is the benzyloxycarbonyl (Z or Cbz) group, which can be removed by catalytic hydrogenation.
For the primary hydroxyl group, silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are often utilized. These groups offer tunable stability based on the steric bulk of the silicon substituents and can be removed under fluoride-mediated conditions. Benzyl (B1604629) (Bn) ethers are another popular choice for protecting alcohols, offering stability to a wide range of reagents and being readily removable by hydrogenolysis.
An orthogonal protecting group strategy is often essential, allowing for the selective deprotection of one functional group in the presence of the other. For instance, the use of a Boc group for the amine and a benzyl ether for the alcohol allows for the selective removal of the Boc group with acid, leaving the benzyl group intact for further functionalization, or vice versa by hydrogenation.
Functional Group Interconversions:
Functional group interconversions are pivotal in constructing the aminotetrahydropyran core and introducing the required substituents with the correct stereochemistry. Common transformations include:
Nucleophilic Substitution: Introduction of the amine or a precursor can be achieved via SN2 reaction of a suitable nucleophile with an electrophilic carbon on a pre-formed tetrahydropyran ring bearing a good leaving group, such as a tosylate or a halide.
Reduction: The primary alcohol can be derived from the reduction of a corresponding carboxylic acid, ester, or aldehyde. Similarly, the amino group can be introduced by the reduction of a nitro group, an azide, or a nitrile.
Oxidation: In some synthetic routes, an alcohol may be oxidized to an aldehyde or carboxylic acid to facilitate further transformations.
Cyclization Reactions: The tetrahydropyran ring itself is often constructed via intramolecular cyclization reactions, such as intramolecular Williamson ether synthesis or Prins-type cyclizations. The stereochemistry of the substituents is often set during these key cyclization steps.
A recent approach to synthesizing highly substituted aminotetrahydropyrans involves a palladium(II)-catalyzed stereoselective γ-C–H methylene (B1212753) arylation of a Boc-protected aminotetrahydropyran. nih.govresearchgate.netnih.gov This is followed by deprotection of the amine and subsequent α-alkylation or arylation to introduce further diversity. nih.govresearchgate.netnih.gov This methodology highlights a modern approach where direct C-H functionalization is used to build complexity on the heterocyclic scaffold.
| Functional Group | Common Protecting Groups | Protection Conditions | Deprotection Conditions |
|---|---|---|---|
| Amino (-NH2) | tert-Butoxycarbonyl (Boc) | (Boc)2O, base (e.g., NEt3, DMAP) | Acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl (Z or Cbz) | Cbz-Cl, base | H2, Pd/C | |
| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | F- (e.g., TBAF) |
| Benzyl (Bn) | BnBr, NaH | H2, Pd/C |
Comparison of Synthetic Route Efficiencies and Atom Economy for Aminotetrahydropyran Derivatives
Key Factors Influencing Route Efficiency:
Stereocontrol: The ability to control the stereochemistry of multiple centers in a single step, for example, through a stereoselective cyclization or a catalytic asymmetric reaction, significantly enhances the efficiency of a synthesis by avoiding tedious separation of diastereomers.
Atom Economy Considerations:
Reactions with high atom economy are those where most of the atoms of the reactants are incorporated into the final product. Addition and rearrangement reactions are typically highly atom-economical, whereas substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.
For the synthesis of aminotetrahydropyran derivatives, strategies that employ catalytic methods are generally more atom-economical than those relying on stoichiometric reagents. For instance, a catalytic hydrogenation for the reduction of a nitro group is more atom-economical than a reduction using a stoichiometric metal hydride reagent. Similarly, modern C-H activation strategies, as mentioned previously, can offer more atom-economical routes to functionalized tetrahydropyrans by avoiding the pre-functionalization of starting materials.
| Synthetic Strategy | Potential Advantages | Potential Disadvantages | Impact on Atom Economy |
|---|---|---|---|
| Linear Synthesis | Conceptually straightforward | Overall yield can be low for long sequences | Highly dependent on the individual reactions |
| Convergent Synthesis | Higher overall yield | Requires synthesis of multiple fragments | Generally more favorable due to higher efficiency |
| Catalytic Asymmetric Synthesis | High stereocontrol, low catalyst loading | Catalyst development can be challenging | High, as it avoids stoichiometric chiral auxiliaries |
| C-H Functionalization | Reduces step count, avoids pre-functionalization | Can have issues with regioselectivity | Potentially very high |
Chemical Transformations and Derivatization Strategies of 2s,5r 5 Aminotetrahydro 2h Pyran 2 Yl Methanol
Reactions at the Primary Alcohol Moiety
The primary alcohol at the C-2 position of the tetrahydropyran (B127337) ring is a versatile handle for a variety of chemical modifications. These reactions typically involve converting the hydroxyl group into other functionalities like esters, ethers, or activating it for nucleophilic substitution. Given the presence of the nucleophilic amine, these transformations are often performed on a precursor where the amine is protected, for instance, as a tert-butoxycarbonyl (Boc) carbamate (B1207046), to prevent unwanted side reactions.
Esterification: The primary alcohol can be readily converted into a wide array of esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Steglich esterification, which utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a common method for forming esters from carboxylic acids under mild conditions. nih.gov Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) provides a straightforward route to the corresponding esters. While direct examples for this specific molecule are not prevalent in readily available literature, the esterification of analogous N-Boc protected amino alcohols is a standard and widely practiced transformation in organic synthesis. nih.gov
Etherification: The formation of ethers from the primary alcohol, such as the common methyl or benzyl (B1604629) ethers, can be achieved under various conditions. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a classic method. For acid-sensitive substrates, alternative methods may be employed. The synthesis of related tetrahydropyran methanol (B129727) ethers has been described, highlighting the feasibility of such transformations within this heterocyclic system. prepchem.com
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents & Conditions | Product Type | Notes |
|---|---|---|---|
| Esterification (Steglich) | R-COOH, DCC/EDC, DMAP, in CH₂Cl₂ | Ester (R-CO-O-CH₂-) | Mild conditions, suitable for N-protected substrates. nih.gov |
| Esterification (Acyl Halide) | R-CO-Cl, Pyridine or Et₃N, in CH₂Cl₂ | Ester (R-CO-O-CH₂-) | Generally high-yielding and rapid. |
| Etherification (Williamson) | 1. NaH; 2. R-X, in THF or DMF | Ether (R-O-CH₂-) | Requires a strong base; the amine must be protected. |
The primary alcohol can be oxidized to two different oxidation states: the aldehyde or the carboxylic acid. The choice of oxidant and reaction conditions dictates the outcome.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is another widely used method. The resulting aldehyde, (2S,5R)-5-aminotetrahydro-2H-pyran-2-carbaldehyde (assuming the amine is deprotected or re-formed), is a valuable intermediate for further reactions, such as reductive aminations, Wittig reactions, or aldol (B89426) condensations.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ and sulfuric acid, known as the Jones reagent), or ruthenium tetroxide (RuO₄). The existence of (2S,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid as a commercially available compound confirms the viability of this oxidation on the N-protected starting material. This carboxylic acid derivative is a key building block for forming amides via peptide coupling reactions.
Direct nucleophilic substitution of the hydroxyl group is difficult due to hydroxide (B78521) (HO⁻) being a poor leaving group. Therefore, a two-step strategy is employed: first, the alcohol is converted into a better leaving group, and second, this group is displaced by a nucleophile.
A common and effective method is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). The synthesis of ((2S,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate (B104242) has been documented, showcasing the activation of the primary alcohol as a tosylate. This reaction is typically carried out by treating the N-Boc protected alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Once formed, the tosylate is an excellent substrate for Sₙ2 reactions. It can be displaced by a wide variety of nucleophiles, such as halides (e.g., NaBr, NaI), cyanide (NaCN), azide (B81097) (NaN₃), or thiolates (R-SNa), allowing for the introduction of diverse functional groups at the C-2 methyl position.
Reactions at the Primary Amine Moiety
The primary amine at the C-5 position is a key nucleophilic center, enabling a range of derivatization strategies that are fundamental to building complex molecular architectures.
Amide Formation: The primary amine readily reacts with carboxylic acids and their derivatives to form stable amide bonds. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) facilitate the reaction with carboxylic acids under mild conditions. More reactive acylating agents, such as acid chlorides or anhydrides, react rapidly with the amine, often in the presence of a base to neutralize the acid byproduct. For example, the synthesis of N-(((2S,5R)-5-aminotetrahydro-2H-pyran-2-yl)methyl)acetamide hydrochloride has been reported, demonstrating a straightforward acylation reaction.
Carbamate Formation: Carbamates are frequently used as protecting groups for amines in multi-step syntheses. The most common example is the formation of a tert-butoxycarbonyl (Boc) carbamate by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. This reaction proceeds in high yield and provides a stable, protected amine that is resistant to many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid or HCl). The resulting compound, tert-butyl ((2S,5R)-2-(hydroxymethyl)tetrahydro-2H-pyran-5-yl)carbamate, is a key intermediate for subsequent modifications at the primary alcohol moiety.
Table 2: Representative Reactions at the Primary Amine
| Reaction Type | Reagents & Conditions | Product Type | Notes |
|---|---|---|---|
| Amide Formation (Peptide Coupling) | R-COOH, HATU/EDC, DIPEA, in DMF | Amide (R-CO-NH-) | Mild conditions, broad substrate scope. |
| Carbamate Formation (Boc-protection) | Boc₂O, Et₃N or aq. NaHCO₃, in THF or Dioxane | Boc-Carbamate | Standard amine protection strategy. |
Reductive Amination: The primary amine of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol can act as the nucleophile in reductive amination reactions with aldehydes or ketones. wikipedia.org The reaction typically proceeds in one pot. First, the amine and the carbonyl compound condense to form an imine (or an enamine) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. organic-chemistry.org This method is a powerful tool for forming C-N bonds and introducing a wide variety of substituents onto the nitrogen atom. organic-chemistry.org To avoid reactions at the alcohol, it may be protected prior to the reductive amination.
Alkylation Reactions: Direct N-alkylation can be achieved by reacting the amine with alkyl halides. This reaction typically leads to a mixture of mono- and di-alkylated products, and polyalkylation can be a significant side reaction. Therefore, achieving selective mono-alkylation can be challenging and may require specific conditions, such as using a large excess of the amine. Due to this lack of selectivity, reductive amination is often the preferred method for synthesizing secondary amines. For direct alkylation, protecting the hydroxyl group is often necessary to prevent it from competing as a nucleophile (O-alkylation).
Imine and Enamine Formation
The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comredalyc.org This reaction typically proceeds under mild acidic catalysis, which protonates the carbonyl oxygen, enhancing its electrophilicity for the nucleophilic attack by the amine. The subsequent dehydration of the resulting hemiaminal intermediate yields the C=N double bond of the imine. masterorganicchemistry.com The reaction is often driven to completion by the removal of water, for instance, by using a Dean-Stark apparatus or molecular sieves. worktribe.com
Due to the presence of a primary amine (R-NH2), the final product is an imine. Enamine formation, in contrast, requires a secondary amine (R2-NH) and results in a C=C double bond adjacent to the nitrogen atom. masterorganicchemistry.com Therefore, direct enamine formation from this compound is not a primary reaction pathway, though the corresponding imine could be isomerized to an enamine under specific conditions or the primary amine could be functionalized first to a secondary amine.
The table below illustrates the expected imine products from the reaction of the title compound with representative carbonyl compounds.
| Carbonyl Reactant | Product Name | Typical Conditions |
|---|---|---|
| Benzaldehyde | (E)-N-Benzylidene-1-((2S,5R)-5-aminotetrahydro-2H-pyran-2-yl)methanamine | Toluene, p-TsOH (cat.), reflux with Dean-Stark trap |
| Acetone | N-((Propan-2-ylidene)-1-((2S,5R)-5-aminotetrahydro-2H-pyran-2-yl)methanamine | Methanol, reflux, molecular sieves |
| Cyclohexanone | N-(Cyclohexylidene)-1-((2S,5R)-5-aminotetrahydro-2H-pyran-2-yl)methanamine | Ethanol, acetic acid (cat.), room temperature |
Reactions with Isocyanates and Isothiocyanates
The nucleophilic primary amine of this compound reacts efficiently with the electrophilic carbon atom of isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S). These addition reactions lead to the formation of N,N'-disubstituted ureas and thioureas, respectively. beilstein-journals.orgresearchgate.net The reactions are typically high-yielding and proceed under mild conditions, often at room temperature in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). ijacskros.com
This transformation is a robust method for introducing a wide variety of substituents onto the amino group, making it a valuable tool in the generation of compound libraries for drug discovery. The resulting urea (B33335) and thiourea (B124793) moieties are important pharmacophores known for their hydrogen bonding capabilities and presence in numerous biologically active molecules. scispace.comnih.govnih.gov
The table below provides examples of urea and thiourea derivatives synthesized from the title compound.
| Reactant | Product Class | Product Name | Typical Solvent |
|---|---|---|---|
| Phenyl isocyanate | Urea | 1-(((2S,5R)-2-(Hydroxymethyl)tetrahydro-2H-pyran-5-yl)methyl)-3-phenylurea | Tetrahydrofuran (THF) |
| Methyl isothiocyanate | Thiourea | 1-(((2S,5R)-2-(Hydroxymethyl)tetrahydro-2H-pyran-5-yl)methyl)-3-methylthiourea | Dichloromethane (DCM) |
| Ethyl isocyanate | Urea | 1-Ethyl-3-(((2S,5R)-2-(hydroxymethyl)tetrahydro-2H-pyran-5-yl)methyl)urea | Acetonitrile |
| Allyl isothiocyanate | Thiourea | 1-Allyl-3-(((2S,5R)-2-(hydroxymethyl)tetrahydro-2H-pyran-5-yl)methyl)thiourea | Ethanol |
Cyclization and Ring-Expansion Reactions Utilizing this compound Scaffolds
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a suitable precursor for intramolecular cyclization reactions to form bicyclic heterocyclic systems. By introducing a linker that can react with both functional groups, fused or bridged ring systems can be constructed. For example, reaction with phosgene (B1210022) or its equivalents could yield a bicyclic carbamate. Similarly, reaction with a dicarboxylic acid derivative could lead to the formation of a fused lactam-lactone structure.
Ring-expansion reactions represent a powerful strategy for accessing medium-sized (8-11 membered) and larger rings, which are often challenging to synthesize via direct cyclization. nih.govresearchgate.net Methodologies such as cascade reactions involving cyclization followed by in-situ ring expansion have been developed to generate medium-sized lactams and lactones. nih.gov While the direct ring expansion of the tetrahydropyran core itself is a complex transformation, strategies involving the expansion of an adjacent, fused ring are plausible. For instance, a fused cyclopropanated heterocycle can undergo chemo- and regioselective cleavage to enable ring expansion. acs.org Another approach involves the photochemical dearomative ring expansion of nitroarenes to form seven-membered azepanes. nih.gov Although specific examples utilizing the this compound scaffold as a starting material for ring expansion are not extensively documented, its functional handles provide entry points for constructing more complex systems that could undergo such transformations.
Regioselective and Stereoselective Functionalization of the Tetrahydropyran Ring System
Direct functionalization of the saturated tetrahydropyran ring via C–H activation presents an efficient and atom-economical approach to modifying the core scaffold. nih.gov While the synthesis of tetrahydropyran rings through methods like Prins cyclization is well-established, the selective modification of an existing ring is a more recent area of focus. nih.gov
Research has demonstrated that the this compound framework can undergo highly stereoselective C–H functionalization. A palladium(II)-catalyzed process enables the direct arylation at the γ-methylene C–H bond (C4 position) relative to the directing amino group. This reaction proceeds with high diastereoselectivity and is compatible with a range of aryl iodides bearing diverse electronic substituents. The primary amino group acts as a directing group, facilitating the regioselective activation of the C4-H bond. The resulting γ-arylated aminotetrahydropyran can be further functionalized at the α-position of the amine, leading to valuable di-substituted products. nih.gov
The table below summarizes research findings on the regioselective C-H arylation of a protected derivative of the title compound.
| Aryl Iodide Reactant | Product of γ-C-H Arylation | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| Iodobenzene | (2S,4R,5R)-5-Amino-4-phenyl-tetrahydro-2H-pyran-2-yl)methanol derivative | Pd(OAc)₂, Ligand, Ag₂CO₃ | 75% | nih.gov |
| 1-Iodo-4-methoxybenzene | (2S,4R,5R)-5-Amino-4-(4-methoxyphenyl)-tetrahydro-2H-pyran-2-yl)methanol derivative | Pd(OAc)₂, Ligand, Ag₂CO₃ | 80% | nih.gov |
| 1-Iodo-4-(trifluoromethyl)benzene | (2S,4R,5R)-5-Amino-4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-2-yl)methanol derivative | Pd(OAc)₂, Ligand, Ag₂CO₃ | 65% | nih.gov |
| 2-Iodothiophene | (2S,4R,5R)-5-Amino-4-(thiophen-2-yl)-tetrahydro-2H-pyran-2-yl)methanol derivative | Pd(OAc)₂, Ligand, Ag₂CO₃ | 58% | nih.gov |
Note: Yields and substrates are based on a protected form of the title compound as reported in the cited literature.
Applications of 2s,5r 5 Aminotetrahydro 2h Pyran 2 Yl Methanol in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Total Synthesis
As a chiral building block, ((2S,5R)-5-aminotetrahydro-2H-pyran-2-yl)methanol offers a pre-packaged arrangement of stereocenters and functional groups. This enables synthetic chemists to incorporate the tetrahydropyran (B127337) motif, a common feature in many biologically active molecules, with a high degree of stereochemical control, thereby streamlining complex synthesis pathways.
The tetrahydropyran ring is a ubiquitous structural motif found in a wide array of natural products, particularly those of marine origin. The synthesis of these complex molecules often requires precise control over the stereochemistry of multiple contiguous centers on the THP ring. While direct incorporation of this compound is not widely documented, its structural motif is central to the synthesis of potent natural products like (-)-Dysiherbaine.
Dysiherbaine, a neuroexcitotoxic amino acid isolated from the marine sponge Dysidea herbacea, features a densely functionalized tetrahydropyran ring with four contiguous syn stereocenters, including an amino group. nih.govalfa-chemistry.com Synthetic strategies toward the core of Dysiherbaine highlight the importance of the amino alcohol fragment within the THP ring. A key strategy employed is the Donohoe tethered aminohydroxylation reaction, which installs the requisite syn amino diol motif onto a dihydropyran precursor. nih.gov This reaction underscores the synthetic utility of the 1-amino-4-hydroxytetrahydropyran framework, which is structurally analogous to the target compound. The synthesis of the Dysiherbaine core demonstrates a scalable and stereocontrolled route to a highly functionalized amino hydroxy tetrahydropyran derivative, which is a critical step in the total synthesis of the natural product. nih.govresearchgate.net
The challenges associated with constructing such stereochemically rich THP cores make pre-formed chiral building blocks like this compound highly attractive starting points for the synthesis of Dysiherbaine analogues and other complex natural products.
Table 1: Key Synthetic Strategies for Tetrahydropyran Cores in Natural Products
| Synthetic Strategy | Description | Application Example |
|---|---|---|
| Tethered Aminohydroxylation | Intramolecular delivery of nitrogen and oxygen across a double bond to form a syn-amino alcohol. | Synthesis of the Dysiherbaine tetrahydropyran core. nih.gov |
| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde to form a tetrahydropyran-4-ol. | General construction of substituted THP rings. |
| Hetero-Diels-Alder Reaction | [4+2] cycloaddition between a diene and a carbonyl compound to form a dihydropyran, which is then reduced. | Assembly of the core structure of various natural products. |
The 1,2-amino alcohol functionality is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. nih.gov Similarly, the tetrahydropyran ring is a common feature in many pharmaceutical compounds, where it often serves as a conformationally restricted and metabolically stable replacement for acyclic fragments. The combination of these two motifs in this compound makes it a valuable precursor for the synthesis of novel pharmaceutical intermediates and lead compounds.
Chiral 1,2-amino alcohols are key components in drugs such as the adrenergic agonists epinephrine (B1671497) and norepinephrine. nih.gov Efficient synthetic access to these chiral motifs is crucial for the pharmaceutical industry. Ruthenium-catalyzed asymmetric transfer hydrogenation of α-ketoamines represents a powerful method for producing these compounds with high enantioselectivity. nih.govacs.org this compound can be viewed as a cyclic, conformationally restricted 1,2-amino alcohol, making it an ideal starting material for generating diversity in drug discovery programs. Its well-defined stereochemistry can be used to probe the structure-activity relationships of drug candidates, where the rigid THP core can orient the amino and hydroxymethyl substituents in specific vectors for optimal interaction with biological targets.
Furthermore, tetrahydropyran derivatives have been developed for applications beyond pharmaceuticals, such as in liquid crystal compounds, indicating the broad utility of this scaffold in materials science. google.com The synthesis of these materials often requires multi-step sequences where the stereochemical integrity of the THP ring is paramount.
Utilization as a Chiral Ligand in Asymmetric Catalysis
The vicinal amino alcohol structure of this compound makes it an excellent candidate for development as a chiral ligand in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.
Chiral amino alcohols are versatile ligands capable of coordinating with a wide range of transition metals, including ruthenium, rhodium, iridium, copper, and silver. alfa-chemistry.comtandfonline.com The synthesis of these metal complexes typically involves the reaction of the amino alcohol with a suitable metal salt or precursor. The amino alcohol can act as a bidentate ligand, chelating to the metal through both the nitrogen and oxygen atoms to form a stable five-membered ring. Alternatively, it can act as a monodentate ligand, coordinating through the more Lewis basic nitrogen atom. tandfonline.com
The design of such complexes leverages the rigid tetrahydropyran backbone to minimize conformational flexibility and create a well-defined chiral pocket around the metal center. This rigidity is often a key factor in achieving high levels of enantioselectivity in catalysis. For instance, chiral silver(I) complexes have been synthesized from camphor-derived amino alcohols, where two monodentate amino alcohol ligands coordinate to the silver center. tandfonline.com Similarly, this compound can be used to synthesize analogous complexes with various metals for applications in asymmetric catalysis.
Table 2: Examples of Metal Complexes with Chiral Amino Alcohol Ligands
| Metal Center | Ligand Type | Coordination Mode | Potential Application |
|---|---|---|---|
| Ruthenium(II) | Chiral 1,2-Amino Alcohol | Bidentate (N, O) | Asymmetric Transfer Hydrogenation |
| Rhodium(III) | Chiral β-Amino Alcohol | Bidentate (N, O) | Asymmetric Transfer Hydrogenation |
| Iridium(III) | Chiral β-Amino Alcohol | Bidentate (N, O) | Asymmetric Transfer Hydrogenation |
| Silver(I) | Camphor-derived Amino Alcohol | Monodentate (N) | Lewis Acid Catalysis |
One of the most significant applications of chiral amino alcohol ligands is in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. nih.govacs.org These reactions provide a direct and atom-economical route to valuable chiral alcohols and amines. Ruthenium complexes bearing chiral 1,2-amino alcohol ligands are highly effective catalysts for the transfer hydrogenation of ketones, often using formic acid or isopropanol (B130326) as the hydrogen source.
The mechanism of these reactions is believed to involve the formation of a metal-hydride species, which delivers the hydride to the carbonyl carbon in an enantioselective manner. The chirality of the ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the alcohol product. The this compound scaffold is well-suited for this purpose, as its rigid conformation can effectively shield one face of the coordinated substrate.
In addition to hydrogenation, ligands derived from this amino alcohol could be applied to other important transformations, such as the copper-catalyzed asymmetric addition of alcohols to imines to form chiral N,O-aminals, which are valuable synthetic intermediates. nih.govorganic-chemistry.org
Beyond its use in metal-based catalysis, this compound has potential as an organocatalyst. Chiral primary β-amino alcohols have been shown to be effective catalysts for asymmetric Michael additions and aldol (B89426) reactions. rsc.orgrsc.org In these reactions, the catalyst can activate the substrates through a dual mechanism. The amine group can form an enamine or iminium ion with the carbonyl compound, while the hydroxyl group can act as a hydrogen bond donor to activate the electrophile and orient the substrates in the transition state. nih.gov
The rigid structure of this compound would provide a well-defined stereochemical environment for these transformations. Its application could lead to high enantioselectivities in the formation of carbon-carbon bonds, providing access to complex chiral molecules without the need for transition metals. This aligns with the principles of green chemistry by reducing reliance on potentially toxic and expensive metal catalysts.
Scaffold for Combinatorial Library Generation and Diversity-Oriented Synthesis
The structural attributes of this compound make it an appealing scaffold for the generation of combinatorial libraries and for use in diversity-oriented synthesis (DOS). In DOS, the goal is to create structurally diverse and complex molecules, often inspired by natural products, to explore novel areas of chemical space. The distinct reactivity of the amino and hydroxyl groups on the aminotetrahydropyran core allows for orthogonal chemical modifications, enabling the divergent synthesis of a wide array of derivatives from a single starting material.
For instance, the primary amine can be readily acylated, alkylated, or converted into sulfonamides, while the primary alcohol can be etherified, esterified, or oxidized. This differential reactivity permits a modular approach to library synthesis. By employing a range of building blocks at each of these positions, a large and diverse library of compounds can be rapidly assembled. The constrained tetrahydropyran ring imparts a degree of conformational rigidity to the resulting molecules, which can be advantageous for achieving specific and high-affinity interactions with biological targets.
Table 1: Potential Reactions for Library Diversification
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
| Primary Amine | Acylation | Acid chlorides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | |
| Primary Alcohol | Esterification | Carboxylic acids, Acid chlorides | Ester |
| Etherification | Alkyl halides | Ether | |
| Oxidation | Mild oxidizing agents | Aldehyde/Carboxylic Acid |
The three-dimensional nature of the tetrahydropyran scaffold is particularly significant in the context of generating libraries of sp3-rich compounds, which are increasingly sought after in drug discovery for their potential to access novel biological targets.
Precursor for Advanced Materials and Polymers
The bifunctionality of this compound also positions it as a promising monomer for the synthesis of advanced materials and polymers. The presence of both an amine and a hydroxyl group allows for its incorporation into various polymer backbones, such as polyamides, polyesters, and polyurethanes, through step-growth polymerization.
The chirality and defined stereochemistry of this monomer can be exploited to synthesize polymers with helical structures or other forms of ordered supramolecular assembly. Such chiral polymers can find applications in enantioselective separations, as chiral catalysts, or in the development of chiroptical materials.
For example, polymerization with a dicarboxylic acid could lead to the formation of a chiral polyamide. The properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength, would be influenced by the rigid tetrahydropyran unit in the polymer backbone.
Table 2: Potential Polymerization Reactions
| Co-monomer Type | Polymerization Type | Resulting Polymer Class |
| Diacyl Chloride | Polycondensation | Polyamide |
| Dicarboxylic Acid | Polycondensation | Polyamide |
| Diisocyanate | Polyaddition | Polyurethane |
| Diepoxide | Ring-opening polymerization | Poly(amino alcohol) |
The incorporation of the tetrahydropyran ring into the polymer backbone can enhance properties such as thermal stability and can introduce specific conformational preferences, which may be useful in the design of functional materials with tailored properties.
Role in Supramolecular Chemistry and Host-Guest Systems
In the realm of supramolecular chemistry, this compound can serve as a component in the design of host molecules for the recognition of specific guest species. The combination of a hydrogen bond donor (amine and alcohol) and acceptor (the oxygen atom of the pyran ring) functionalities within a defined stereochemical framework allows for the creation of specific binding pockets.
The chiral nature of the molecule is particularly advantageous for the development of systems capable of enantioselective recognition. Host molecules incorporating this aminotetrahydropyran unit could potentially differentiate between enantiomers of a guest molecule through diastereomeric host-guest complex formation. The pre-organized arrangement of functional groups on the rigid scaffold can reduce the entropic penalty associated with binding, leading to higher association constants.
Furthermore, derivatives of this compound can be designed to self-assemble into larger, well-defined supramolecular structures through non-covalent interactions such as hydrogen bonding. The directionality and specificity of these interactions, guided by the stereochemistry of the building block, can lead to the formation of complex architectures like helices, sheets, or capsules. These organized assemblies are of interest for applications in areas such as molecular sensing, catalysis, and materials science.
Computational Chemistry and Spectroscopic Investigations of 2s,5r 5 Aminotetrahydro 2h Pyran 2 Yl Methanol and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol. nih.govsemanticscholar.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the molecule's ground-state geometry and the distribution of its electrons.
A primary step involves geometry optimization, where DFT methods like B3LYP with a suitable basis set (e.g., 6-31G*) are used to find the lowest energy conformation of the molecule. nih.govresearchgate.net From this optimized structure, a wealth of electronic properties can be calculated. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would likely show negative potential around the oxygen and nitrogen atoms, identifying them as sites susceptible to electrophilic attack, while the amine and hydroxyl protons would show positive potential, indicating sites for nucleophilic interaction.
These calculations provide quantitative descriptors that are fundamental to understanding the molecule's interactions and chemical behavior.
| Descriptor | Typical Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.2 eV | Indicates electron-donating ability. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | +1.5 eV | Indicates electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | 7.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MEP) Minimum | -45 kcal/mol (near N/O atoms) | Indicates the most probable site for electrophilic attack. |
| Molecular Electrostatic Potential (MEP) Maximum | +30 kcal/mol (near H atoms of NH2/OH) | Indicates the most probable site for nucleophilic attack. |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum mechanics provides detailed electronic information, it is computationally expensive for large systems or long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative for studying the conformational landscape and dynamic behavior of this compound. nih.govyoutube.com
These methods treat atoms as spheres and bonds as springs, using a set of parameters known as a force field to calculate the potential energy of the system. youtube.com Conformational analysis involves systematically rotating the molecule's single bonds (dihedral angles) to map the potential energy surface and identify stable low-energy conformers. For the tetrahydropyran (B127337) ring, this analysis would reveal the preferred chair, boat, or twist-boat conformations and the energetic barriers between them. The orientation of the amino and methanol (B129727) substituents (axial vs. equatorial) would be a key focus, as this significantly impacts the molecule's shape and interaction potential. scielo.org.mx
Molecular dynamics simulations extend this by solving Newton's equations of motion for every atom over time, providing a trajectory that illustrates the molecule's dynamic behavior. youtube.comnih.gov An MD simulation of this compound in a solvent like water would show how the molecule moves, vibrates, and changes conformation, and how it forms hydrogen bonds with its environment. This provides insight into its solution-state structure, which is often more biologically relevant than a static, gas-phase conformation. nih.gov
| Dihedral Angle (e.g., C5-C4-N-H) | Relative Potential Energy (kcal/mol) | Conformation Type |
|---|---|---|
| 60° | 0.0 | Staggered (Gauche) - Global Minimum |
| 120° | 3.5 | Eclipsed - Rotational Barrier |
| 180° | 0.8 | Staggered (Anti) - Local Minimum |
| 240° | 3.6 | Eclipsed - Rotational Barrier |
| 300° | 0.2 | Staggered (Gauche) - Near Global Minimum |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for confirming the structure of newly synthesized derivatives or for interpreting complex experimental spectra. nih.govresearchgate.net
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. warwick.ac.uk These theoretical values can then be converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. Comparing these predicted shifts with experimental data can help assign peaks and confirm the stereochemistry of molecules like this compound. arxiv.orgskku.edu
IR Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov These calculations identify the fundamental vibrational modes, such as N-H stretching, O-H stretching, and C-O stretching, which are characteristic of the functional groups present. However, theoretical frequency calculations are typically performed under the harmonic oscillator approximation, which can lead to systematic overestimation of the frequencies. To improve accuracy, the calculated values are often multiplied by an empirical scaling factor to better match experimental results. arxiv.orgarxiv.orgrsc.org
| Parameter | Atom/Bond | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹³C Chemical Shift (ppm) | C2 (CH-OH) | 75.2 | 74.8 |
| ¹³C Chemical Shift (ppm) | C5 (CH-NH₂) | 52.1 | 51.5 |
| ¹H Chemical Shift (ppm) | H on C2 | 3.65 | 3.61 |
| IR Frequency (cm⁻¹) | O-H Stretch | 3450 (Scaled) | 3410 |
| IR Frequency (cm⁻¹) | N-H Stretch | 3380 (Scaled) | 3355 |
Ligand-Receptor Docking Studies (Theoretical Framework)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov For this compound and its derivatives, docking studies are essential for hypothesizing how they might interact with a biological target at the atomic level. nih.gov
The process involves two main components: a search algorithm and a scoring function. nih.govnih.gov
Search Algorithm: This component generates a large number of possible binding poses of the ligand within the receptor's active site. It explores the ligand's translational, rotational, and conformational degrees of freedom. Docking approaches can treat the receptor as rigid (rigid docking) or allow for flexibility in the receptor's side chains or even backbone (flexible or induced-fit docking), with the latter providing a more realistic, albeit computationally intensive, model of the binding event. asianjpr.com
Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). ijcap.in Scoring functions are mathematical models that approximate the free energy of binding by considering terms for various interactions like hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties. The pose with the best score is predicted as the most likely binding mode. imrpress.com
Docking provides a structural hypothesis for ligand-receptor interactions, which can guide the design of derivatives with improved binding affinity and selectivity. annualreviews.org
| Scoring Function Type | Example | Primary Interactions Considered |
|---|---|---|
| Force-Field Based | DOCK, GoldScore | Van der Waals, electrostatic, bond stretching/bending (internal ligand energy). |
| Empirical | ChemScore, GlideScore | Hydrogen bonds, ionic interactions, hydrophobic effects, rotatable bonds penalty. |
| Knowledge-Based | PMF, DrugScore | Statistical potentials derived from known protein-ligand complex structures. |
| Machine Learning | RF-Score, NNScore | Complex, non-linear relationships between structural features and binding affinity. |
Structure-Activity Relationship (SAR) Studies based on Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. uni-bonn.dedrugdesign.orgnih.gov For derivatives of this compound, a QSAR model could predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.govnih.gov
The development of a QSAR model involves several steps:
Data Set Preparation: A series of derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is collected.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., van der Waals surface area) and can also include quantum chemical properties. nih.govjocpr.com
Model Building: A statistical method, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN), is used to build an equation that correlates the descriptors with biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). jocpr.com
A validated QSAR model provides insights into which molecular properties are key drivers of activity. For example, a model might reveal that increased hydrophobicity and the presence of a hydrogen bond donor at a specific position enhance the desired biological effect, guiding the rational design of more potent compounds. researchgate.net
| Descriptor Class | Specific Descriptor Example | Property Represented |
|---|---|---|
| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule. |
| Topological (2D) | Kier & Hall Connectivity Index (chi1) | Molecular branching and shape. |
| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Molecular surface area available for interaction. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity. |
| Electronic | HOMO/LUMO Energy | Electron donating/accepting capability. |
Biological Relevance and Pre Clinical Applications of 2s,5r 5 Aminotetrahydro 2h Pyran 2 Yl Methanol Derivatives As Pharmacophores
Design and Synthesis of Aminotetrahydropyran-Based Scaffolds for Biological Evaluation
The generation of diverse libraries of aminotetrahydropyran derivatives for biological screening is a cornerstone of drug discovery programs. The inherent stereochemistry and functionality of the aminotetrahydropyran ring allow for multi-vector diversification to explore chemical space effectively.
Key synthetic strategies for creating these scaffolds include:
Prins Cyclisation: Functionalized tetrahydropyran (B127337) scaffolds can be prepared using a tethered enol-ether Prins cyclisation. This method allows for the creation of a key 4-hydroxytetrahydropyran intermediate, which can be further manipulated into a 4-azidotetrahydropyran. The azide (B81097) can then be reduced to the corresponding amine, providing a versatile entry point to sp³-rich scaffolds for drug discovery. nih.gov
C–H Functionalization: Highly substituted aminotetrahydropyrans can be synthesized through sequential C–H functionalization. This process can be initiated with a palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of an aminotetrahydropyran, followed by α-alkylation or arylation of the primary amine. nih.gov This late-stage functionalization is efficient for rapidly building molecular complexity and generating diverse compound libraries. nih.gov
Pharmacophore-Guided Synthesis: The design of these scaffolds is often guided by 3D-Quantitative Structure-Activity Relationship (3D-QSAR) based pharmacophore hypotheses. nih.gov For instance, the synthesis of dopaminergic 5-aminotetrahydropyrazolo[1,5-a]pyridines was guided by such a model, leading to compounds with high affinity for the dopamine (B1211576) D3 receptor. nih.gov
Biocatalytic Methods: Transaminases are increasingly used for the synthesis of chiral amino compounds like aminotetrahydropyrans. These enzymatic methods offer excellent enantioselectivity and are environmentally friendly, making them suitable for large-scale synthesis. researchgate.net
These synthetic approaches enable the creation of libraries of aminotetrahydropyran derivatives where substituents can be systematically varied to probe interactions with biological targets. mdpi.compensoft.netnih.govnanobioletters.com
Structure-Activity Relationship (SAR) Analysis for Target Binding Affinity (In Vitro Studies Only)
SAR analysis is crucial for optimizing the binding affinity and selectivity of aminotetrahydropyran-based ligands for their molecular targets. In vitro binding assays are the primary tool for these investigations. nih.gov
A notable example involves a series of 5-aminotetrahydropyrazolopyridine derivatives designed as dopamine D3 receptor ligands. nih.gov SAR studies revealed several key insights:
Stereochemistry: The enantiomer (S)-1 of a test compound was found to be responsible for the high D3 receptor binding affinity (Ki (high) = 4.0 nM), demonstrating the critical importance of stereospecificity. nih.gov
Substituent Effects: The addition of a biphenylcarboxamide moiety to the core scaffold resulted in a derivative, (S)-5a, with an exceptionally high affinity for the agonist-labeled D3 receptor, displaying a Ki of 27 pM. nih.gov
Selectivity: These modifications also improved selectivity over the D2 receptor subtype, a crucial aspect for reducing potential side effects. nih.govnih.gov
In another class of compounds, aryl amino-THPs have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov SAR studies in this area focus on how different aryl substitutions on the tetrahydropyran ring influence the inhibitory potency against the DPP-4 enzyme. nih.gov These studies often use quantitative models to predict the biological activity of new compounds by establishing a quantitative relationship between chemical structure and biological activity. frontiersin.org
| Compound | Modification | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| (S)-1 | Core aminotetrahydropyrazolopyridine | 4.0 nM | High D3 selectivity |
| (S)-5a | Addition of biphenylcarboxamide | 27 pM | Significant D3 selectivity over D2 |
Enzyme Inhibition Studies of Derived Compounds (In Vitro Assays)
Derivatives of the aminotetrahydropyran scaffold have been investigated as inhibitors of various enzymes, a common strategy in drug discovery. wikipedia.orgnih.govrsc.org In vitro enzyme inhibition assays are fundamental to determining the potency and mechanism of these compounds.
A key example is the development of aryl amino-THP derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes therapy. nih.gov
In Vitro Assay Methodology:
Enzyme Source: Recombinant human DPP-4 enzyme is typically used.
Substrate: A fluorogenic or chromogenic substrate, such as Gly-Pro-AMC, is used to measure enzyme activity.
Assay Principle: The assay measures the rate of substrate cleavage by the enzyme in the presence and absence of the inhibitor. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
The SAR from these studies helps in designing more potent and selective inhibitors by modifying the substituents on the aminotetrahydropyran core to optimize interactions with the enzyme's active site. nih.gov
| Compound Class | Target Enzyme | In Vitro Assay | Key Finding |
|---|---|---|---|
| Aryl Amino-THP Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Fluorometric IC50 determination | Identified as effective inhibitors for type 2 diabetes research. nih.gov |
Modulators of Receptor Activity (In Vitro Binding and Functional Assays)
Aminotetrahydropyran derivatives have been successfully developed as potent modulators of receptor activity, particularly for G-protein coupled receptors (GPCRs). rug.nl Their activity is characterized using a combination of in vitro binding and functional assays. researchgate.net
The development of dopamine D3 receptor agonists provides a clear illustration. nih.gov
Binding Assays: Radioligand binding assays are used to determine the affinity of the compounds for the receptor. nih.gov In these experiments, a series of test compounds compete for receptor sites with a standard radioligand of known high affinity. nih.gov The analysis yields an IC50 value, which is used to rank the relative receptor binding affinities. nih.gov For example, the enantiomerically pure biphenylcarboxamide (S)-5a displayed an outstanding Ki of 27 pM at the agonist-labeled D3 receptor. nih.gov
Functional Assays: These assays measure the cellular response following receptor activation. For the D3 agonists, measuring [³⁵S]GTPγS incorporation in cells co-expressing the receptor indicated highly efficient G-protein coupling. nih.gov Other functional assays, such as measuring changes in cAMP accumulation, provide further information on ligand efficacy and can reveal phenomena like biased signaling, where a ligand preferentially activates one signaling pathway over another. nih.gov
These assays are essential for characterizing a compound not just as a binder, but as an agonist, antagonist, or biased modulator of receptor function. nih.govsigmaaldrich.com
Interactions with Biomolecular Targets (e.g., Proteins, Nucleic Acids)
Understanding the specific molecular interactions between aminotetrahydropyran derivatives and their biological targets is fundamental to rational drug design. drugdiscoverychemistry.commdpi.com These interactions are often elucidated through a combination of computational modeling and experimental techniques like site-directed mutagenesis.
For the highly potent dopamine D3 receptor agonist (S)-5a, a combination of homology modeling and site-directed mutagenesis provided valuable insights into its binding mode. nih.gov The superior affinity of this eutomer was attributed to the favorable binding energy resulting from the interaction between the ligand's central ammonium (B1175870) unit and an aspartate residue (Asp³.³²) within the receptor's binding pocket. nih.gov This ionic interaction is a critical anchor point for the ligand.
While the primary targets for many aminotetrahydropyran derivatives are proteins, the potential for interaction with other biomolecules like nucleic acids exists, particularly for derivatives containing planar aromatic moieties. mdpi.com Studies on other heterocyclic scaffolds have shown that these compounds can interact with DNA and RNA through intercalation or groove binding. mdpi.com Such interactions can be investigated using techniques like fluorescence spectroscopy, circular dichroism, and thermal melting assays. mdpi.com
Elucidation of Biological Mechanisms of Action (Cellular and Molecular Levels)
Investigating the mechanism of action at the cellular and molecular level reveals how the binding of an aminotetrahydropyran derivative to its target translates into a biological effect.
In the case of dopamine D3 receptor agonists, the mechanism involves the activation of downstream signaling pathways upon ligand binding. nih.gov Measurement of [³⁵S]GTPγS incorporation confirmed efficient G-protein coupling, a hallmark of GPCR activation. nih.gov Further studies comparing ligand efficacy in cAMP accumulation and [³H]thymidine incorporation experiments revealed that some compounds exert biased signaling, selectively activating certain intracellular pathways. nih.gov
For enzyme inhibitors like the DPP-4 antagonists, the primary mechanism is the blockage of the enzyme's catalytic activity. nih.gov At a cellular level, this prevents the degradation of incretin (B1656795) hormones, leading to enhanced insulin (B600854) secretion and improved glucose homeostasis.
In other contexts, aminotetrahydropyran derivatives might influence cellular processes such as cell cycle regulation. For example, studies on other nitrogen-containing heterocyclic compounds have shown they can induce a G2/M phase cell cycle arrest in cancer cells, a mechanism often associated with DNA intercalating agents. mdpi.com
Prodrug Strategies Involving the Amino Alcohol Moiety
The ((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol structure contains both a primary amine and a primary alcohol, two functional groups that are ideal handles for prodrug design. ijpsjournal.comresearchgate.net Prodrugs are inactive precursors that are converted into the active drug in vivo, a strategy used to overcome pharmaceutical or pharmacokinetic limitations of the parent molecule. nih.gov
The amino and alcohol groups can be temporarily masked to:
Improve Solubility: Attaching a polar promoiety, such as an amino acid, can increase aqueous solubility for intravenous formulations. nih.govresearchgate.net
Enhance Permeability: Masking the polar amino and hydroxyl groups via acylation to form amides, carbamates, or esters can increase lipophilicity, thereby improving absorption across biological membranes like the intestinal wall or the blood-brain barrier. nih.govtandfonline.com
Increase Metabolic Stability: The primary amine can be susceptible to first-pass metabolism. Converting it to a derivative like an amide can protect it from enzymatic degradation. nih.gov
Achieve Targeted Delivery: Prodrugs can be designed to be activated by enzymes that are overexpressed in specific tissues, such as tumors, thereby concentrating the active drug at the site of action.
Common prodrug approaches for the amino alcohol moiety include the formation of esters, carbamates, and amides, which can be designed to be cleaved by ubiquitous esterase or amidase enzymes in the body to release the active parent drug. nih.govnih.gov
| Functional Group | Prodrug Linkage | Potential Advantage | Activating Enzyme (Example) |
|---|---|---|---|
| Alcohol (-CH₂OH) | Ester, Carbonate | Increased lipophilicity/permeability | Esterases |
| Amine (-NH₂) | Amide, Carbamate (B1207046) | Increased lipophilicity, metabolic stability | Amidases, Esterases |
| Both | Amino Acid Conjugate | Increased water solubility, transporter-mediated uptake | Peptidases, Esterases |
Emerging Research Avenues and Future Perspectives for 2s,5r 5 Aminotetrahydro 2h Pyran 2 Yl Methanol Research
Development of Novel Synthetic Methodologies for Advanced Analogues
The development of advanced analogues of ((2S,5R)-5-aminotetrahydro-2H-pyran-2-yl)methanol is a primary focus for expanding its utility. Research is geared towards creating new synthetic pathways that allow for precise control over the modification of the aminotetrahydropyran core. Methodologies that enable the selective functionalization of the amine or alcohol groups, as well as the modification of the pyran ring itself, are of high interest. Strategies may involve palladium-catalyzed cross-coupling reactions to introduce diverse substituents or multi-component reactions to build complexity in a single step. mdpi.com The goal is to generate libraries of related compounds that can be screened for a wide range of biological activities or catalytic properties.
| Research Direction | Potential Methodology | Desired Outcome |
| Selective N-Functionalization | Reductive amination, Acylation, Sulfonylation | Analogues with modified basicity and hydrogen bonding capacity |
| Selective O-Functionalization | Etherification, Esterification | Prodrugs or analogues with altered solubility and metabolic stability |
| C-H Functionalization of the Pyran Ring | Transition-metal catalysis (e.g., Pd, Rh, Ru) | Direct installation of functional groups on the scaffold backbone |
| Ring-Distortion or Expansion | Ring-opening/ring-closing metathesis | Novel heterocyclic scaffolds with different conformational properties |
Exploration of Under-researched Biological Targets for Aminotetrahydropyran Scaffolds
The aminotetrahydropyran motif is a privileged scaffold in medicinal chemistry, yet its full biological potential remains untapped. Future research will likely focus on screening this compound and its derivatives against under-researched biological targets. sygnaturediscovery.com These could include novel enzyme families, orphan receptors, or protein-protein interactions that have been implicated in disease but lack well-defined chemical modulators. The sp3-rich, three-dimensional nature of the aminotetrahydropyran core is particularly well-suited for targeting the complex binding sites often found in these challenging targets. sygnaturediscovery.com As nitrogen-containing heterocycles, these scaffolds can establish a variety of interactions, including hydrogen bonding, dipole-dipole interactions, and hydrophobic effects, with biological targets. nih.gov
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
To accelerate the discovery of new applications, high-throughput synthesis methods are essential. Integrating the synthesis of this compound analogues into automated flow chemistry platforms represents a significant step forward. rsc.orgresearchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. nih.govthieme-connect.de An automated system could rapidly generate a large library of derivatives by systematically varying reactants and conditions, feeding the output directly into high-throughput screening assays. chimia.ch This approach dramatically shortens the timeline from compound design to biological testing. rsc.org
| Advantage of Flow Chemistry | Application to Analogue Synthesis |
| Enhanced Heat and Mass Transfer | Enables the use of highly exothermic or fast reactions safely. nih.gov |
| Precise Control of Reaction Parameters | Fine-tuning of residence time, temperature, and stoichiometry for optimal yield and purity. nih.gov |
| Scalability | Seamless transition from milligram-scale library synthesis to gram-scale production of lead compounds. researchgate.net |
| Automation and Integration | Coupling of synthesis with real-time analytics (e.g., MS, HPLC) and purification for self-optimizing processes. researchgate.net |
Applications in Chemical Biology as Molecular Probes
The structure of this compound is an ideal starting point for the design of molecular probes to investigate complex biological systems. mdpi.com By attaching reporter groups such as fluorophores, biotin, or photo-crosslinkable moieties, derivatives of this compound can be used to identify and validate new drug targets. The amine or alcohol functional groups provide convenient handles for the introduction of these tags via stable covalent bonds. mdpi.com These probes can be used in a variety of chemical biology techniques, including affinity chromatography, fluorescence microscopy, and proteomics, to elucidate the mechanism of action of bioactive compounds derived from this scaffold. mdpi.com
Design of Next-Generation Chiral Catalysts Based on the this compound Motif
The defined stereochemistry and bidentate (N,O) nature of this compound make it an attractive ligand for asymmetric catalysis. frontiersin.org Future research will explore its incorporation into novel chiral catalysts for a range of enantioselective transformations. nih.gov By coordinating to a metal center, this motif can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of a product. mdpi.com The development of such catalysts is a cornerstone of modern synthetic chemistry, crucial for the efficient production of enantiopure pharmaceuticals and fine chemicals. frontiersin.org Research in this area could lead to new catalysts for asymmetric hydrogenations, C-C bond formations, or phase-transfer reactions. nih.govmdpi.com
Sustainable and Green Chemistry Approaches to its Synthesis and Utilization
In line with the growing emphasis on environmental responsibility in the chemical industry, future synthetic routes to this compound and its derivatives will increasingly focus on green chemistry principles. nih.govresearchgate.net This involves the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives (such as water or supercritical CO2), and the design of processes that minimize waste and energy consumption. rsc.orgmdpi.com Methodologies like biocatalysis, which uses enzymes to perform chemical transformations under mild conditions, and microwave-assisted synthesis, which can significantly reduce reaction times and energy input, are promising avenues for the sustainable production of these valuable compounds. nih.govrasayanjournal.co.in
Q & A
Basic Research Question
- 1H/13C NMR : Assignments for THP protons (δ 1.50–1.70 ppm) and chiral centers (C2 and C5) confirm stereochemistry. The alcohol (-OH) and amine (-NH2) protons appear as broad singlets in DMSO-d6 .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 174.1125) .
- FTIR : Stretching vibrations for -OH (~3200 cm⁻¹) and -NH2 (~3350 cm⁻¹) distinguish functional groups .
- HPLC : Reverse-phase chromatography with trifluoroacetic acid buffer resolves enantiomeric impurities .
How does the stereochemistry at C2 and C5 influence the compound's reactivity and biological activity?
Advanced Research Question
The (2S,5R) configuration dictates hydrogen-bonding patterns and chiral recognition in biological systems. For example:
- Reactivity : The axial amine at C5 participates in nucleophilic reactions (e.g., acylation), while the equatorial alcohol at C2 influences solubility and derivatization .
- Biological Activity : Enantiomers of similar THP derivatives show divergent binding affinities to enzymes, as seen in phosphonate analogs targeting viral polymerases .
What are common methodological pitfalls in synthesizing this compound, and how can they be mitigated?
Advanced Research Question
- Epimerization : Prolonged exposure to LAH at elevated temperatures may racemize C2. Mitigation: Strict temperature control (0°C) and shorter reaction times .
- Byproduct Formation : Incomplete THP protection leads to diol impurities. Mitigation: Excess 3,4-dihydro-2H-pyran and extended reaction times (12–24 hrs) .
- Purification Challenges : Use of silica gel chromatography with ethanol/ethyl acetate gradients improves separation of polar intermediates .
How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, NMR shifts)?
Advanced Research Question
Discrepancies often arise from:
- Polymorphism : Crystalline vs. amorphous forms yield varying melting points (e.g., 138–140°C vs. 209–211°C in related compounds). Solution: Single-crystal X-ray diffraction (as in ) confirms lattice packing .
- Solvent Effects : NMR shifts vary with deuterated solvents (DMSO vs. CDCl3). Cross-referencing data under standardized conditions resolves ambiguities .
What computational modeling approaches predict conformational stability and intermolecular interactions?
Advanced Research Question
- DFT Calculations : Analyze THP ring puckering (chair vs. boat conformers) and intramolecular hydrogen bonds (e.g., O-H⋯N between -OH and -NH2) .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends in polar aprotic solvents (e.g., DMF vs. THF) .
What strategies protect the amino group during derivatization, and how are they validated?
Advanced Research Question
- Boc Protection : Treating the amine with di-tert-butyl dicarbonate ((Boc)2O) in THF with triethylamine yields the Boc-protected derivative. Deprotection with trifluoroacetic acid (TFA) restores the free amine, confirmed by loss of the Boc carbonyl signal (δ 165–170 ppm) in 13C NMR .
- Validation : LC-MS monitors reaction progress, while X-ray crystallography (e.g., ) confirms structural integrity post-derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
